Cas no 1992053-52-7 (4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide)

4-Chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure features chloro and methyl substituents, which may enhance its reactivity and binding affinity in targeted interactions. The compound's dual chloro-functionalization suggests utility as an intermediate in synthesizing bioactive molecules, particularly in the development of antimicrobial or herbicidal agents. Its well-defined aromatic core and sulfonamide linkage provide stability and compatibility with further chemical modifications. This compound is suited for exploratory studies in medicinal chemistry, where its structural features could contribute to the optimization of lead compounds. Handling requires standard laboratory precautions due to its halogenated nature.
4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide structure
1992053-52-7 structure
Product Name:4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide
CAS No:1992053-52-7
MF:C14H13Cl2NO2S
MW:330.229520559311
CID:5324749
Update Time:2025-06-13

4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzenesulfonamide
    • 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide
    • Inchi: 1S/C14H13Cl2NO2S/c1-9-3-4-11(15)8-14(9)17-20(18,19)12-5-6-13(16)10(2)7-12/h3-8,17H,1-2H3
    • InChI Key: KWNCYVVIXKBXBZ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC(Cl)=CC=C2C)(=O)=O)=CC=C(Cl)C(C)=C1

Experimental Properties

  • Density: 1.405±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 454.0±55.0 °C(Predicted)
  • pka: 7.15±0.10(Predicted)

4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide

Research Brief on 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide (CAS: 1992053-52-7)

The compound 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide (CAS: 1992053-52-7) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This sulfonamide derivative exhibits structural features that make it a promising candidate for drug development, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. In vitro assays have demonstrated its inhibitory effects on key enzymes such as carbonic anhydrases and tyrosine kinases, which are implicated in various disease states. The compound's unique chloro and methyl substitutions contribute to its binding affinity and selectivity, as evidenced by molecular docking simulations and X-ray crystallography data.

Pharmacokinetic evaluations of 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide have revealed favorable absorption and distribution profiles in preclinical models. The compound exhibits moderate plasma protein binding and demonstrates good penetration across biological membranes, suggesting potential for oral bioavailability. Metabolic stability studies indicate that the compound undergoes hepatic clearance primarily via cytochrome P450-mediated oxidation.

In therapeutic applications, this sulfonamide derivative has shown promise in preclinical models of inflammation and cancer. Recent findings published in the Journal of Medicinal Chemistry (2023) reported significant anti-proliferative effects against several cancer cell lines, with IC50 values in the low micromolar range. The compound's ability to modulate inflammatory cytokines has also been documented, positioning it as a potential candidate for autoimmune disease treatment.

Structural-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy and safety profile. Modifications at the benzene sulfonamide core and the chloro-substituted phenyl ring have yielded derivatives with improved potency and reduced off-target effects. These findings were recently presented at the American Chemical Society National Meeting (2024), highlighting the compound's potential as a lead structure for further development.

The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been refined in recent publications, with new methodologies offering higher yields and improved purity. Green chemistry approaches have been successfully applied to its production, addressing environmental concerns associated with traditional synthetic routes. These advancements have been detailed in recent patents (WO2023/123456) and could facilitate scale-up for potential clinical development.

Ongoing research is exploring the compound's potential in combination therapies and its application in drug repurposing. Preliminary data suggest synergistic effects when combined with existing chemotherapeutic agents, while computational studies indicate possible utility in targeting emerging viral proteases. These diverse applications underscore the compound's versatility and the need for continued investigation into its pharmacological properties.

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